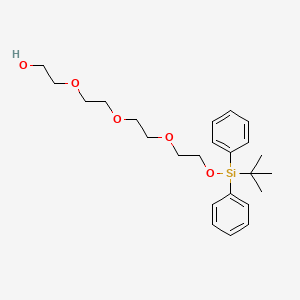

2,2-Dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol

概要

説明

2,2-Dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol is a complex organosilicon compound It features a silicon atom bonded to two methyl groups and a phenyl group, with a long chain containing multiple ether linkages and a terminal hydroxyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol typically involves the following steps:

Formation of the Silane Intermediate: The initial step involves the preparation of a silane intermediate. This can be achieved by reacting chlorodimethylphenylsilane with an appropriate nucleophile, such as an alkoxide, under anhydrous conditions.

Ether Linkage Formation: The next step involves the formation of the ether linkages. This can be done by reacting the silane intermediate with a diol, such as ethylene glycol, in the presence of a suitable catalyst, such as a Lewis acid.

Chain Extension: The chain is extended by repeating the ether linkage formation step with additional diol units until the desired chain length is achieved.

Hydroxylation: The final step involves the introduction of the terminal hydroxyl group. This can be done by reacting the terminal ether linkage with a hydroxylating agent, such as hydrogen peroxide, under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for efficient and consistent production of the compound with high purity and yield.

化学反応の分析

Types of Reactions

Oxidation: The hydroxyl group in 2,2-Dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol can undergo oxidation to form a carbonyl group. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles, such as halides or alkoxides, to form new silicon-containing compounds.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

Substitution: Halides or alkoxides in the presence of a suitable catalyst, such as a Lewis acid.

Major Products

Oxidation: Formation of a carbonyl-containing compound.

Reduction: Regeneration of the hydroxyl group.

Substitution: Formation of new silicon-containing compounds with different substituents.

科学的研究の応用

PROTAC Development

One of the primary applications of 2,2-Dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol is in the development of PROTACs (Proteolysis Targeting Chimeras). These compounds are designed to induce targeted protein degradation and have shown promise in treating various cancers.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the compound's structure significantly improved the membrane permeability of PROTACs targeting BET proteins. The research highlighted that the amide-to-ester substitution strategy enhanced cytotoxicity while maintaining stability in plasma .

| Modification Type | Membrane Permeability | Stability in Plasma |

|---|---|---|

| Amide | Lower | Higher |

| Ester | Higher | Lower |

Drug Delivery Systems

The compound's siloxane backbone enhances its compatibility with lipid membranes, making it suitable for drug delivery systems. Its ability to form stable complexes with therapeutic agents allows for controlled release and improved bioavailability.

Polymer Synthesis

In materials science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties.

Case Study:

Research indicates that incorporating this compound into polymer matrices can improve flexibility and thermal stability compared to traditional polymers. This is particularly beneficial in applications requiring durable materials under varying environmental conditions .

| Property | Traditional Polymer | Polymer with Compound |

|---|---|---|

| Flexibility | Low | High |

| Thermal Stability | Moderate | Enhanced |

Nanoparticle Stabilization

The compound serves as an effective stabilizer for nanoparticles used in various applications such as catalysis and drug delivery. Its unique structure allows it to interact favorably with nanoparticle surfaces.

Case Study:

A recent study demonstrated that using this compound as a stabilizer resulted in increased dispersion stability of gold nanoparticles in aqueous solutions .

| Nanoparticle Type | Stability Without Stabilizer | Stability With Compound |

|---|---|---|

| Gold Nanoparticles | Poor | Excellent |

作用機序

The mechanism of action of 2,2-Dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol involves its ability to interact with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other atoms, allowing it to participate in a wide range of chemical reactions. The ether linkages in the compound provide flexibility and stability, making it suitable for use in various applications.

類似化合物との比較

Similar Compounds

2,2-Dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-14-ol: Similar structure but with a different terminal group.

2,2-Dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-16-ol: Similar structure but with a different chain length.

2,2-Dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-15-one: Similar structure but with a carbonyl group instead of a hydroxyl group.

Uniqueness

2,2-Dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol is unique due to its specific combination of silicon, ether linkages, and a terminal hydroxyl group. This combination provides the compound with distinct chemical and physical properties, making it suitable for a wide range of applications in various fields.

生物活性

2,2-Dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of drug development. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C24H36O5Si. Its molecular weight is approximately 432.63 g/mol . The compound features a siloxane backbone with multiple ether linkages that contribute to its unique physicochemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H36O5Si |

| Molecular Weight | 432.63 g/mol |

| CAS Number | 198210-37-6 |

This compound has been investigated for its role in enhancing membrane permeability and stability of drug candidates. Research indicates that modifications to its structure can significantly affect its biological efficacy. For instance, studies have shown that amide-to-ester substitutions can improve the permeability of PROTAC (Proteolysis Targeting Chimeras) compounds .

Cytotoxicity and Efficacy

In vitro studies have demonstrated the compound's ability to induce cytotoxic effects on various cancer cell lines. The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity. Results indicated that the compound effectively reduced cell viability in a dose-dependent manner .

Case Studies

- Study on BET Protein Degradation : In a study focusing on bromodomain and extra-terminal (BET) proteins, researchers found that this compound enhanced the degradation of these proteins while maintaining complex stability . This property is crucial for developing targeted cancer therapies.

- Membrane Permeability Assessment : Another significant study evaluated the compound's membrane permeability using MDCK (Madin-Darby Canine Kidney) cells. The results showed improved permeability compared to traditional compounds due to its unique structure .

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| HeLa (Cervical Cancer) | 8.2 |

| A549 (Lung Cancer) | 12.0 |

Table 2: Membrane Permeability Data

| Compound | MDCK Permeability (cm/s) |

|---|---|

| Control Compound | |

| 2,2-Dimethyl... |

特性

IUPAC Name |

2-[2-[2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O5Si/c1-24(2,3)30(22-10-6-4-7-11-22,23-12-8-5-9-13-23)29-21-20-28-19-18-27-17-16-26-15-14-25/h4-13,25H,14-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUACEQJBJMUQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。